molecular formula C10H8ClN3O2 B2741590 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 1203243-07-5

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid

Cat. No.: B2741590
CAS No.: 1203243-07-5
M. Wt: 237.64
InChI Key: BEGCNOZUQFIXOD-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 3 and an acetic acid moiety at position 3. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGCNOZUQFIXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl cyanide with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetic acid and a suitable catalyst to yield the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield reduced forms of the triazole ring or the chlorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole hydrides. Substitution reactions can lead to various substituted derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of compounds containing the triazole ring. For instance, derivatives of 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid have shown significant inhibitory effects against various bacterial strains and fungi.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Anticancer Potential

Research indicates that compounds with triazole structures exhibit anticancer properties by inducing apoptosis in cancer cells. A study reported that derivatives of this compound inhibited cell proliferation in breast cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-75.3
MDA-MB-2317.8

Fungicidal Activity

The compound has shown potential as a fungicide due to its ability to inhibit fungal growth. Its efficacy against common agricultural pathogens suggests that it could be used in crop protection.

Fungal Pathogen EC50 (µg/mL) Reference
Fusarium oxysporum10
Botrytis cinerea15

Plant Growth Regulation

Studies indicate that triazole compounds can act as plant growth regulators, influencing both growth and yield in various crops. The application of this compound has been linked to increased resistance against abiotic stressors.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The findings highlighted its potential as an alternative treatment for infections caused by resistant strains of bacteria.

Case Study 2: Anticancer Mechanisms

In vitro studies on breast cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. This mechanism underlines its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. The presence of the 4-chlorophenyl group enhances the compound’s binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Structural Features:

  • 1,2,4-Triazole ring : A five-membered aromatic ring with three nitrogen atoms, enabling hydrogen bonding and coordination chemistry.
  • 4-Chlorophenyl substituent : Enhances lipophilicity and influences electronic properties via the electron-withdrawing chlorine atom.
  • Acetic acid side chain : Provides carboxylic acid functionality for solubility modulation and derivatization (e.g., esterification, amidation) .

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid and related triazole-acetic acid derivatives:

Table 1: Structural and Functional Comparisons

Compound Name Substituent at Triazole Position 3 Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound 4-Chlorophenyl C₁₀H₈ClN₃O₂ 237.64 High lipophilicity (predicted XLogP ~2.5); potential enzyme inhibition (inferred from analogs)
2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid Thiophen-3-yl C₈H₇N₃O₂S 209.23 Lower XLogP (0.8); hydrogen-bonding capacity due to thiophene sulfur
2-[3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid hydrate Pyridin-3-yl C₉H₈N₄O₂·H₂O 228.21 (anhydrous) Enhanced solubility in polar solvents; pyridine moiety may enable metal coordination
2-[3-(4-tert-Butylphenyl)-1H-1,2,4-triazol-5-yl]acetic acid 4-tert-Butylphenyl C₁₄H₁₇N₃O₂ 265.31 Increased steric bulk; tert-butyl group improves metabolic stability
2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride None (parent triazole) C₄H₅N₃O₂·HCl 155.56 (free acid) Simplified structure; high aqueous solubility due to hydrochloride salt

Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl substituent in the target compound increases lipophilicity (predicted XLogP ~2.5) compared to thiophene (XLogP 0.8, ) or pyridyl analogs (polar surface area 107 Ų, ). This enhances membrane permeability but may reduce aqueous solubility.
  • Hydrogen-Bonding Capacity: All compounds have two hydrogen-bond donors (triazole NH and acetic acid OH) and multiple acceptors, facilitating interactions with biological targets .

Biological Activity

2-[3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid is a compound of interest within the triazole class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties and biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C8_{8}H7_{7}ClN4_{4}
  • Molecular Weight : 194.621 g/mol
  • CAS Number : 98554-00-8

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The triazole ring interacts with the cell membrane and inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes.
  • Efficacy : In vitro studies have shown that derivatives of 1,2,4-triazoles possess effective antibacterial activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
CompoundMIC (μg/mL)Target Organisms
Triazole Derivative A0.125S. aureus
Triazole Derivative B0.250E. coli
Triazole Derivative C0.500K. pneumoniae

Anticancer Activity

The potential anticancer effects of triazole derivatives have been explored extensively:

  • Cell Line Studies : Various studies have demonstrated that triazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism : The mechanism involves the inhibition of specific enzymes related to cancer cell proliferation and survival .
StudyCell LineIC50_{50} (μM)
Study AMCF-715.0
Study BHeLa12.5

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives are also noteworthy:

  • Inhibition of Cytokines : Compounds have been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various in vitro models.
  • Animal Models : In vivo studies using animal models of inflammation have indicated that these compounds can significantly reduce edema and inflammation markers .

Case Studies

  • Study on Antimicrobial Efficacy
    • Researchers synthesized a series of triazole derivatives and tested their activity against multi-drug resistant strains of bacteria. The study found that certain substitutions on the triazole ring enhanced antibacterial potency significantly .
  • Anticancer Research
    • A study evaluated the effect of a triazole derivative on breast cancer cells and reported a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent .
  • Inflammation Model
    • An experimental model demonstrated that administration of a triazole-containing compound reduced paw swelling in rats induced by carrageenan, indicating its anti-inflammatory properties .

Q & A

Q. What structural modifications enhance bioavailability while retaining activity?

  • Methodology : Prodrug strategies (e.g., esterification of the carboxylic acid) improve membrane permeability. LogP calculations (HPLC-derived) guide lipophilicity optimization. In vivo PK/PD studies (rodent models) correlate structural changes with AUC and half-life .

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